1-[(4-bromophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromophenoxy and pyridyl groups further enhances its chemical reactivity and potential utility in diverse research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Bromophenoxy)-4-(bromomethyl)benzene
- 4-(4-Bromophenoxy)benzoic acid
Comparison: The presence of both bromophenoxy and pyridyl groups enhances its versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C16H13BrN4O2 |
---|---|
Molecular Weight |
373.20 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-12-1-3-14(4-2-12)23-11-21-10-7-15(20-21)16(22)19-13-5-8-18-9-6-13/h1-10H,11H2,(H,18,19,22) |
InChI Key |
SSOMQLQZRNGWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Br |
Origin of Product |
United States |
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